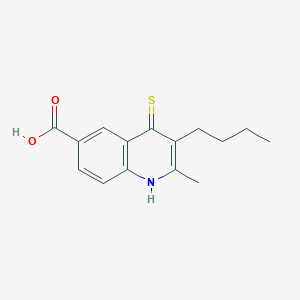
3-butyl-4-mercapto-2-methyl-6-quinolinecarboxylic acid
Vue d'ensemble
Description
3-butyl-4-mercapto-2-methyl-6-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09799996 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Catalysts and Reactions
3-butyl-4-mercapto-2-methyl-6-quinolinecarboxylic acid and its analogs have been investigated for their applications in various synthetic processes. For instance, the synthesis of quinoxaline derivatives at room temperature has been facilitated by catalysts derived from mercapto compounds similar to this compound, demonstrating the catalyst's ability to be recycled and reused without loss of efficiency (Niknam, Saberi, & Mohagheghnejad, 2009). Additionally, studies have focused on the modification of such compounds to explore their hypoglycemic potential in rats, although not all analogs showed the desired biological activity (Blank et al., 1977).
Novel Ionic Liquids for Synthesis
Innovative Brønsted acidic ionic liquids incorporating similar structures have been developed for promoting the synthesis of polycyclic quinoline compounds. These ionic liquids have shown efficiency in condensation reactions of aminoaryl ketones with β-ketoesters/ketones, yielding high to excellent product yields in a solvent-free environment (Shirini et al., 2014).
Antiproliferative Properties
Research into the structural motifs of quinoline derivatives has led to the discovery of compounds with significant biological activities. For instance, sulfur-substituted benzo[h]quinoline analogs have shown potent antibacterial and antiproliferative effects against several mammalian cell lines, highlighting the potential of such compounds in developing new therapeutic agents (Zapol'skii et al., 2023).
Eco-Friendly Synthesis Approaches
The push towards greener chemistry has led to the utilization of sulfuric acid-modified polyethylene glycol as a polymeric catalyst for the synthesis of poly-substituted quinolines under microwave irradiation and solvent-free conditions. This method aligns with the principles of green chemistry by minimizing solvent use and streamlining synthesis processes (Hasaninejad et al., 2011).
Fluorescent Dyes and Display Technologies
Further exploration into the derivatives of this compound has led to the synthesis of novel fluorescent dyes. These compounds have demonstrated excellent orientation parameters in nematic liquid crystals, suggesting their potential application in liquid crystal displays (LCDs) and other optical technologies (Bojinov & Grabchev, 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-butyl-2-methyl-4-sulfanylidene-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-4-5-11-9(2)16-13-7-6-10(15(17)18)8-12(13)14(11)19/h6-8H,3-5H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYQTLLBJRTPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=C(C1=S)C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4593490.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4593500.png)
![1-ETHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4593508.png)
![2-chloro-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4593512.png)
![N-[1-(4-chlorophenyl)propyl]-N'-1-naphthylurea](/img/structure/B4593520.png)
![1-(4-fluorophenyl)-N-[2-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B4593527.png)
![2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE](/img/structure/B4593533.png)
![Methyl 2-[(heptan-2-ylcarbamothioyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B4593538.png)
![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4593541.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4593551.png)
![6-chloro-3-[({[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4593553.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzamide](/img/structure/B4593560.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4593562.png)
